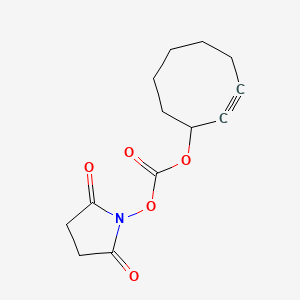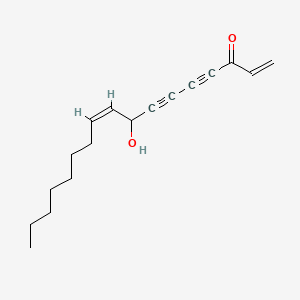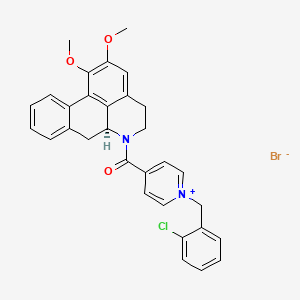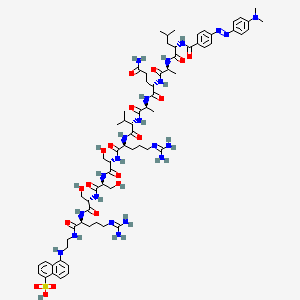
SCO-NHS carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SCO-NHS carbonate is a compound used primarily in click chemistry, a field of chemistry that allows for the rapid and reliable synthesis of substances by joining small units together . The compound has the chemical formula C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol . It is known for its high reactivity and specificity, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SCO-NHS carbonate can be synthesized through a series of chemical reactions involving the formation of an ester bond between succinimidyl carbonate and an appropriate alcohol. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
SCO-NHS carbonate primarily undergoes substitution reactions, where the succinimidyl group is replaced by another nucleophile. This makes it highly useful in bioconjugation and labeling applications .
Common Reagents and Conditions
The reactions involving this compound are typically carried out in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5. The reactions are performed at room temperature or 4°C for 0.5 to 4 hours .
Major Products
The major products formed from reactions involving this compound are typically bioconjugates, where the compound is attached to a biomolecule such as a protein or peptide .
Wissenschaftliche Forschungsanwendungen
SCO-NHS carbonate is widely used in various fields of scientific research:
Chemistry: It is used in click chemistry for the rapid and efficient synthesis of complex molecules.
Biology: It is employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: It is used in the production of high-performance materials and catalysts.
Wirkmechanismus
SCO-NHS carbonate exerts its effects through the formation of a stable ester bond with primary amines. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The molecular targets of this compound are typically primary amines present on proteins and peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide (NHS) esters: These compounds are also used in bioconjugation and labeling applications.
Imidoesters: These compounds react with primary amines to form stable amide bonds.
Uniqueness
SCO-NHS carbonate is unique in its ability to form highly stable and specific ester bonds with primary amines, making it a valuable tool in click chemistry and bioconjugation applications. Its high reactivity and specificity set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2 |
InChI-Schlüssel |
BOMZHYMHPWNPCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)



